molecular formula C15H14N6 B14152119 3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole CAS No. 311813-63-5

3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole

Cat. No.: B14152119
CAS No.: 311813-63-5
M. Wt: 278.31 g/mol
InChI Key: YNHIICDWLZREMH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a pyrazole ring fused with a triazinoindole system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole typically involves the condensation of isatin with 2-amino-3,5-dimethylpyrazole under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired triazinoindole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazinoindole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole involves its ability to chelate iron ions, which is crucial for its anticancer activity. The compound selectively binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . This process is mediated through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and caspase-3 .

Comparison with Similar Compounds

Similar Compounds

    Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload conditions.

    Deferasirox: A tridentate iron chelator with significant anticancer activity.

Uniqueness

3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole is unique due to its selective binding to ferrous ions over ferric ions, which is not observed with other iron chelators like Deferoxamine and Deferasirox . This selective binding enhances its specificity and reduces potential side effects, making it a promising candidate for further development in cancer therapy.

Properties

CAS No.

311813-63-5

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C15H14N6/c1-9-8-10(2)21(19-9)15-16-14-13(17-18-15)11-6-4-5-7-12(11)20(14)3/h4-8H,1-3H3

InChI Key

YNHIICDWLZREMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C4=CC=CC=C4N3C)N=N2)C

solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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